2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2(NO2)SO2Cl. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
The synthesis of 2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2,4-dichlorobenzene followed by sulfonation and chlorination. The reaction conditions often require the use of concentrated sulfuric acid and fuming nitric acid for nitration, followed by treatment with chlorosulfonic acid for sulfonation .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.
Common reagents used in these reactions include sodium hydroxide, ammonia, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It serves as a building block in the synthesis of certain drugs and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride can be compared with similar compounds such as:
2-Nitrobenzenesulfonyl chloride: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
4-Nitrobenzenesulfonyl chloride: Has a different substitution pattern, affecting its reactivity and applications.
2,4-Dichlorobenzenesulfonyl chloride: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
IUPAC Name |
2,4-dichloro-5-nitrobenzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQPQOPGTPNBCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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